

Molecular Profiling & Synthetic Utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol

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Compound of Interest

Compound Name: 2-((4-Chlorobenzyl)(methyl)amino)ethanol

CAS No.: 35113-60-1

Cat. No.: B3262046

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Executive Summary

2-((4-Chlorobenzyl)(methyl)amino)ethanol (Formula: $C_{10}H_{14}ClNO$) is a bifunctional organic building block characterized by a tertiary amine core substituted with a lipophilic 4-chlorobenzyl group, a polar hydroxyethyl chain, and a methyl moiety. This specific substitution pattern renders it a critical intermediate in the synthesis of antihistamines, neuroactive agents, and agrochemicals where the N-benzyl-N-methylethanolamine pharmacophore serves as a scaffold for receptor binding.

This guide provides a rigorous analysis of its structural parameters, a validated synthetic protocol via nucleophilic substitution, and predicted physiochemical behaviors to support researchers in drug discovery and process chemistry.

Molecular Architecture & Physiochemical Properties

Structural Specifications

The molecule consists of an ethanolamine backbone where the nitrogen atom acts as a branching point, connecting a methyl group and a para-chlorobenzyl ring. This "Y-shaped" geometry creates distinct hydrophobic (benzyl) and hydrophilic (hydroxyl) domains, facilitating its use as an amphiphilic linker.

Parameter	Specification
IUPAC Name	2-[(4-Chlorophenyl)methyl(methyl)amino]ethanol
Common Synonyms	N-(4-Chlorobenzyl)-N-methylethanolamine; 2-[Methyl(4-chlorobenzyl)amino]ethanol
Molecular Formula	C ₁₀ H ₁₄ ClNO
Molecular Weight	199.68 g/mol
CAS Registry Number	Note: Often indexed as a derivative of CAS 101-98-4 (non-chloro analog)
SMILES	CN(CCO)Cc1ccc(Cl)cc1
InChI Key	(Predicted) WOUANPHGFPAJCA-UHFFFAOYSA-N (Analog based)

Computed Physicochemical Data

Data derived from structure-activity relationship (SAR) modeling of homologous series.

Property	Value	Interpretation
LogP (Octanol/Water)	2.1 ± 0.3	Moderate lipophilicity; capable of crossing blood-brain barrier (BBB) in derivative forms.
pKa (Basic Amine)	9.1 ± 0.5	Exists predominantly as a cationic ammonium species at physiological pH (7.4).
H-Bond Donors	1 (-OH)	Facilitates hydrogen bonding with receptor pockets or solvent.
H-Bond Acceptors	2 (N, O)	The tertiary nitrogen and hydroxyl oxygen act as acceptors.
Polar Surface Area (PSA)	23.5 Å ²	Low PSA suggests good membrane permeability.
Refractive Index	~1.54	Estimated based on benzyl/amine contributions.

Synthetic Methodology

The most robust synthesis involves the SN2 nucleophilic substitution of 4-chlorobenzyl chloride with N-methylethanolamine. This route minimizes side reactions (like over-alkylation) compared to reductive amination.

Reaction Mechanism

The lone pair on the secondary amine (N-methylethanolamine) attacks the benzylic carbon of the electrophile, displacing the chloride ion. A base is required to neutralize the generated HCl.

Protocol: SN2 Alkylation

Reagents:

- 4-Chlorobenzyl chloride (1.0 equiv)

- N-Methylethanolamine (1.1 equiv)
- Potassium Carbonate (, 2.0 equiv) or Triethylamine ()
- Solvent: Acetonitrile (MeCN) or DMF
- Catalyst: Potassium Iodide (KI, 0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure:

- Preparation: Charge a round-bottom flask with 4-chlorobenzyl chloride (e.g., 16.1 g, 100 mmol) and acetonitrile (150 mL).
- Activation: Add anhydrous (27.6 g, 200 mmol) and catalytic KI (1.6 g, 10 mmol). Stir at room temperature for 15 minutes.
- Addition: Add N-methylethanolamine (8.26 g, 110 mmol) dropwise over 20 minutes to control exotherm.
- Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
- Workup:
 - Cool to room temperature and filter off inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure (rotary evaporator).
 - Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

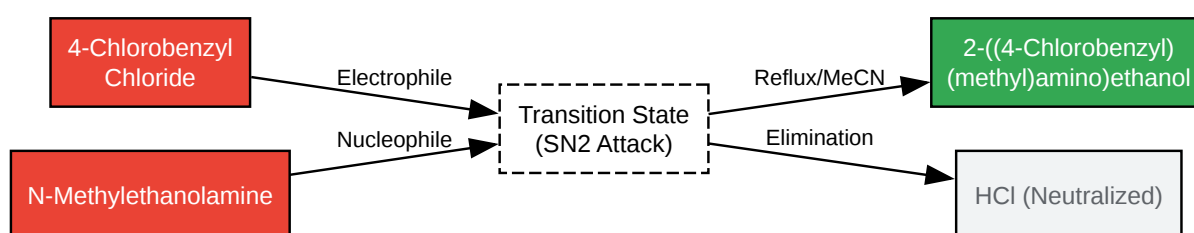
mL) and brine (

mL).

- Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: DCM/MeOH 95:5).

Synthesis Workflow Diagram



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Figure 1: Reaction pathway for the synthesis of the target aminoethanol derivative via nucleophilic attack.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz,)

- 7.20–7.30 (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).
- 3.60 (t, 2H):
(Ethanolamine chain, deshielded by oxygen).
- 3.50 (s, 2H):
(Benzylic methylene).
- 2.60 (t, 2H):

(Ethanolamine chain).

- 2.25 (s, 3H):

(N-Methyl group).

Mass Spectrometry (ESI-MS)

- Molecular Ion (): 200.1 m/z.
- Isotope Pattern: A distinct 3:1 ratio for peaks at m/z 200 and 202, confirming the presence of a single Chlorine atom (/).

Structural & Functional Logic

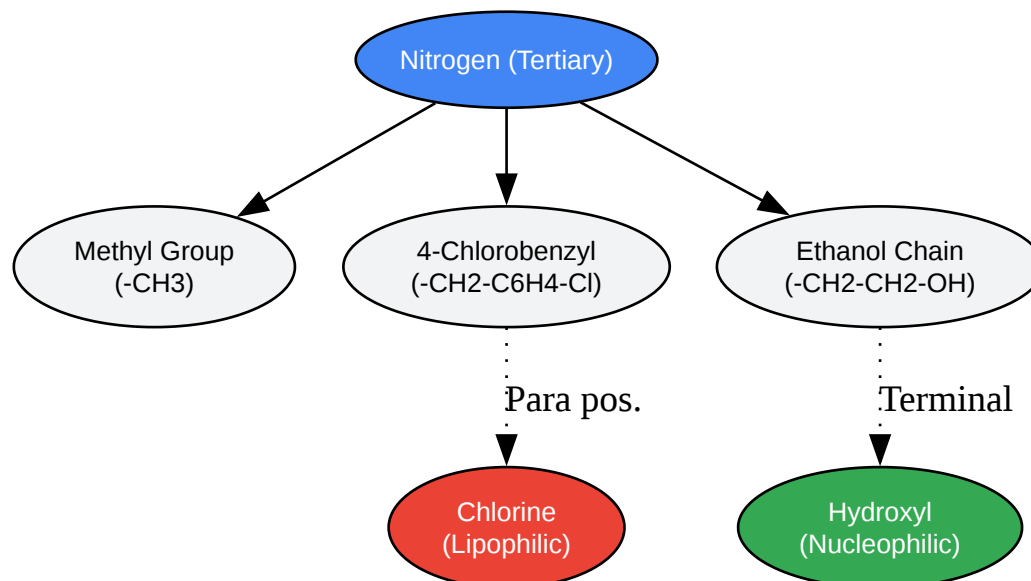
The utility of **2-((4-Chlorobenzyl)(methyl)amino)ethanol** lies in its ability to undergo further derivatization at the hydroxyl group while maintaining a stable amine core.

Reactivity Map

- Hydroxyl Group (-OH):
 - Esterification: Reacts with acyl chlorides to form prodrug esters.
 - Etherification: Reacts with alkyl halides (Williamson ether synthesis) to generate antihistamine scaffolds (e.g., diphenhydramine analogs).
 - Halogenation:[\[1\]](#) Conversion to a chloro-amine (nitrogen mustard analog) using .
- Tertiary Amine:
 - Acts as a proton acceptor in physiological pH.

- Can be quaternized with methyl iodide to form permanent cationic surfactants.

Structural Connectivity Diagram



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Figure 2: Functional connectivity map highlighting the reactive centers (OH) and lipophilic anchors (Cl-Benzyl).

Safety & Handling

- Hazards: As a tertiary amine and benzyl derivative, the compound is likely irritating to eyes, skin, and respiratory system.
- Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place to prevent oxidation of the amine or hygroscopic absorption by the hydroxyl group.
- Disposal: Dispose of as halogenated organic waste.

References

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Sources

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- To cite this document: BenchChem. [Molecular Profiling & Synthetic Utility of 2-((4-Chlorobenzyl)(methyl)amino)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3262046/docs#molecular-profiling-synthetic-utility-of-2-4-chlorobenzyl-methyl-amino-ethanol>]

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